molecular formula C22H19FN4O3S2 B6546137 4-(dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895011-73-1

4-(dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No. B6546137
CAS RN: 895011-73-1
M. Wt: 470.5 g/mol
InChI Key: BKGNDDHEACGHNW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The benzothiazole and pyridine rings are aromatic, which means they are particularly stable and may participate in π-π interactions. The benzamide group is polar and may form hydrogen bonds with other molecules .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it were found to have interesting biological activity, it could be studied as a potential drug .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S2/c1-26(2)32(29,30)17-10-8-16(9-11-17)21(28)27(14-15-5-4-12-24-13-15)22-25-20-18(23)6-3-7-19(20)31-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGNDDHEACGHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

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